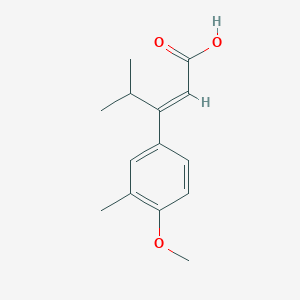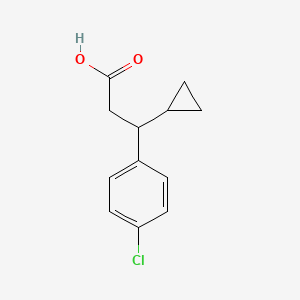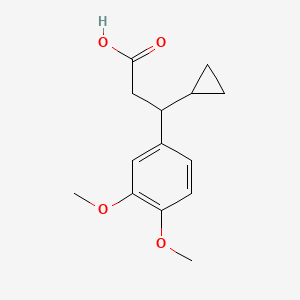
5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical transformation. For instance, the synthesis might involve a C-H alkylation reaction using N-protective indole and halogenated hydrocarbons as raw materials, with a manganese catalyst and magnesium metal .
Industrial Production Methods
In an industrial setting, the production of “this compound” typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for forming complex molecular structures.
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, “this compound” is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.
Industry
In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in manufacturing processes.
Mécanisme D'action
The mechanism of action of “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” include other indole derivatives and related chemical structures. These compounds share certain structural features and reactivity patterns.
Uniqueness
What sets “this compound” apart from similar compounds is its specific molecular configuration and the unique reactivity it exhibits. This makes it particularly valuable for certain applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a versatile and valuable chemical substance with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest in various fields.
Propriétés
IUPAC Name |
5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-7-9(12(19)20)6-14-17(7)13-15-10-5-3-2-4-8(10)11(18)16-13/h6H,2-5H2,1H3,(H,19,20)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNZSPFGJGPTRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=O)C3=C(N2)CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C2=NC(=O)C3=C(N2)CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid](/img/structure/B7792093.png)


![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]benzoic acid](/img/structure/B7792105.png)
